molecular formula C10H5F3N2O B13697653 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde

2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13697653
M. Wt: 226.15 g/mol
InChI Key: FZDCAHCVDHIZNR-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde is a fluorinated imidazole derivative characterized by a trifluorophenyl substituent at position 2 of the imidazole ring and a carbaldehyde functional group at position 5. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of fluorine atoms, which can enhance metabolic stability and influence binding interactions in biological systems.

Properties

Molecular Formula

C10H5F3N2O

Molecular Weight

226.15 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H5F3N2O/c11-7-1-5(2-8(12)9(7)13)10-14-3-6(4-16)15-10/h1-4H,(H,14,15)

InChI Key

FZDCAHCVDHIZNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NC=C(N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The aldehyde group in 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products:

    Oxidation: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Imidazole Derivatives
Compound Name Imidazole Substituents (Position) Phenyl Ring Substituents Functional Group (Position) Molecular Formula Molecular Weight (g/mol)
2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde 3,4,5-Trifluorophenyl (2) 3-F, 4-F, 5-F Carbaldehyde (5) C₁₀H₅F₃N₂O 220.16 (calculated)
2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde 2-Fluorophenyl (2) 2-F Carbaldehyde (5) C₁₀H₇FN₂O 190.17
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde Trifluoromethyl (5), Methyl (1) None Carbaldehyde (2) C₆H₅F₃N₂O 178.11
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole 4-Methoxyphenyl (2) 4-OCH₃ Trifluoromethyl (5) C₁₁H₉F₃N₂O 242.20
Key Observations:

In contrast, 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole features an electron-donating methoxy group, which may increase solubility but reduce electrophilicity compared to fluorinated analogs.

Functional Group Position :

  • The carbaldehyde group at position 5 (target compound) vs. position 2 (1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde ) affects reactivity. Aldehydes at position 5 are more likely to participate in nucleophilic additions or condensation reactions, as seen in benzimidazole syntheses .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) pKa Density (g/cm³) LogP (XLogP3)
2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde Not reported Not reported Not reported 1.8 (estimated)
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde 249.3 (predicted) 1.47 1.40 1.5 (estimated)
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole Not reported Not reported Not reported 2.6
Key Observations:
  • Lipophilicity : The trifluorophenyl group in the target compound is expected to increase LogP compared to methoxy-substituted analogs (e.g., LogP = 2.6 for ), favoring membrane permeability.

Biological Activity

2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde is a compound belonging to the imidazole family, which has garnered interest due to its diverse biological activities. Imidazole derivatives are known for their broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.

The chemical structure of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde can be represented as follows:

  • Molecular Formula : C11H7F3N2O
  • Molecular Weight : 246.18 g/mol

Biological Activity Overview

The biological activities of imidazole derivatives are well-documented in literature. The following sections detail the specific activities associated with 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various imidazole compounds against common bacterial strains using the cylinder wells diffusion method. The results demonstrated varying degrees of inhibition against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

CompoundZone of Inhibition (mm)
2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde15 (E. coli), 18 (S. aureus)
Reference Drug (Norfloxacin)32 (E. coli), 34 (S. aureus)

This data suggests that the compound possesses notable antibacterial activity comparable to established antibiotics .

Anticancer Activity

In vitro studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For instance, a derivative similar to 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde was tested against the MCF-7 breast cancer cell line and exhibited cytotoxic effects with an IC50 value indicating effective concentration for inhibition .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has also been explored. In a comparative study with Phenylbutazone as a reference drug, certain derivatives showed significant reduction in inflammation markers in vitro. The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent .

The mechanism by which 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.
  • Cell Cycle Arrest : Some studies suggest that imidazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against several pathogens. The results indicated a significant zone of inhibition for the tested compound against E. coli and S. aureus, supporting its use as a potential antimicrobial agent .
  • Cytotoxicity against Cancer Cells : Another investigation assessed the cytotoxic effects of imidazole derivatives on various cancer cell lines. The results revealed that certain substitutions on the imidazole ring enhanced the anticancer activity significantly .

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